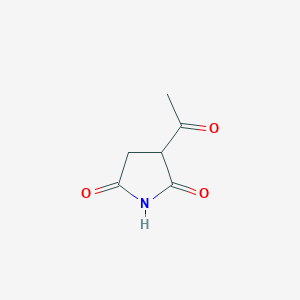
3-Acetylpyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetylpyrrolidine-2,5-dione, also known as acetylproline or acetylpyrroline, is a cyclic amino acid derivative that has gained significant attention in the field of organic chemistry due to its unique structural and chemical properties. This compound has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and organic synthesis.
Wirkmechanismus
The mechanism of action of 3-Acetylpyrrolidine-2,5-dione is not fully understood. However, it is believed to act as a competitive inhibitor of DPP-IV, binding to the active site of the enzyme and preventing its activity. This inhibition may lead to increased levels of the hormone glucagon-like peptide-1 (GLP-1), which stimulates insulin secretion and improves glucose tolerance.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-Acetylpyrrolidine-2,5-dione are largely dependent on its inhibition of DPP-IV. This inhibition may lead to increased insulin secretion and improved glucose tolerance, as well as reduced inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Acetylpyrrolidine-2,5-dione in lab experiments include its low toxicity, ease of synthesis, and potential applications in medicinal chemistry and biochemistry. However, limitations include its limited solubility in water and its potential for non-specific binding to other enzymes.
Zukünftige Richtungen
There are several potential future directions for the study of 3-Acetylpyrrolidine-2,5-dione. These include:
1. Investigation of its potential use as a treatment for type 2 diabetes.
2. Synthesis of novel analogs with improved inhibitory activity against DPP-IV.
3. Exploration of its potential applications in the synthesis of pharmaceutical compounds.
4. Development of new methods for the synthesis of 3-Acetylpyrrolidine-2,5-dione.
5. Investigation of its potential applications in other scientific fields, such as materials science and catalysis.
In conclusion, 3-Acetylpyrrolidine-2,5-dione is a unique and versatile compound that has gained significant attention in the field of organic chemistry. Its potential applications in medicinal chemistry, biochemistry, and organic synthesis make it an attractive target for further study. However, further research is needed to fully understand its mechanism of action and to explore its potential applications in various scientific fields.
Synthesemethoden
The synthesis of 3-Acetylpyrrolidine-2,5-dione can be achieved through various methods, including the reaction of proline with acetic anhydride, the reaction of proline with acetyl chloride, or the reaction of proline with acetic acid and acetic anhydride. The most commonly used method involves the reaction of proline with acetic anhydride in the presence of a catalyst, such as sulfuric acid or phosphoric acid.
Wissenschaftliche Forschungsanwendungen
3-Acetylpyrrolidine-2,5-dione has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated for its potential use as a precursor in the synthesis of various pharmaceutical compounds.
In biochemistry, 3-Acetylpyrrolidine-2,5-dione has been shown to act as a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. This inhibition may lead to increased insulin secretion and improved glucose tolerance, making this compound a potential treatment for type 2 diabetes.
Eigenschaften
CAS-Nummer |
137271-84-2 |
|---|---|
Produktname |
3-Acetylpyrrolidine-2,5-dione |
Molekularformel |
C6H7NO3 |
Molekulargewicht |
141.12 g/mol |
IUPAC-Name |
3-acetylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C6H7NO3/c1-3(8)4-2-5(9)7-6(4)10/h4H,2H2,1H3,(H,7,9,10) |
InChI-Schlüssel |
MFYPBXLGKKGDOE-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CC(=O)NC1=O |
Kanonische SMILES |
CC(=O)C1CC(=O)NC1=O |
Synonyme |
2,5-Pyrrolidinedione, 3-acetyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Furancarboxaldehyde, tetrahydro-5-methoxy-2-methyl-, [2R-(2alpha,3alpha,5alpha)]-(9CI)](/img/structure/B161808.png)
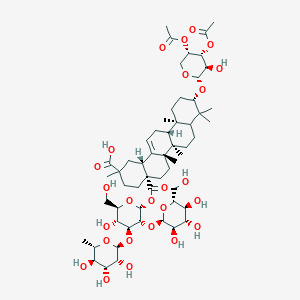
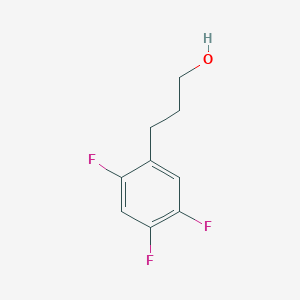
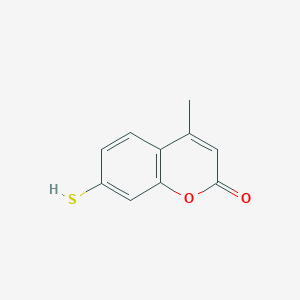
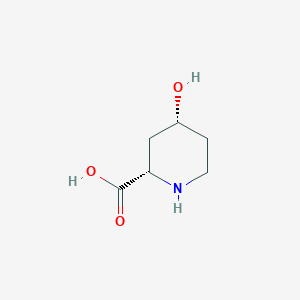
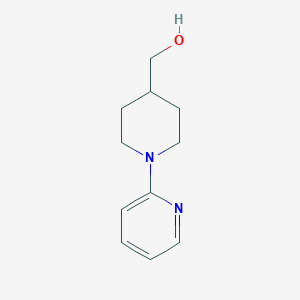
![(1S,4As,8aS)-4-[2-(furan-3-yl)ethyl]-1-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one](/img/structure/B161823.png)
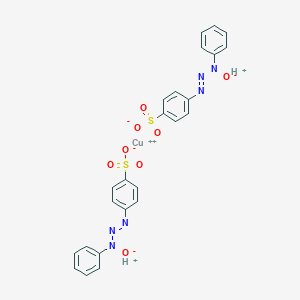
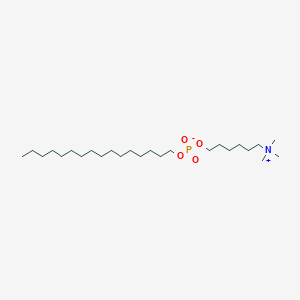
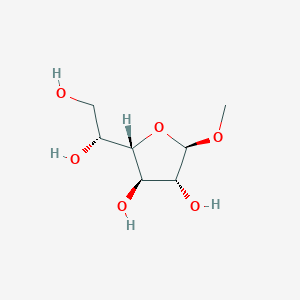
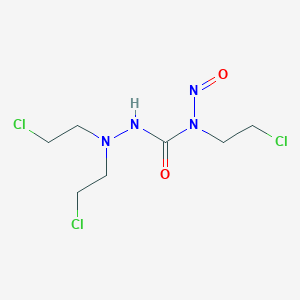
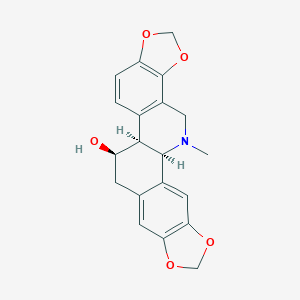
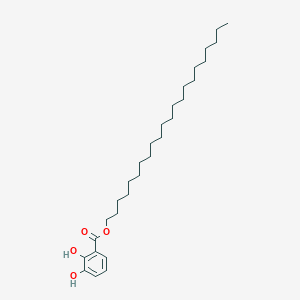
![Azanium;[(1S,2S,3R,4S,5R,6R)-2,3-dihydroxy-4,5,6-triphosphonooxycyclohexyl] hydrogen phosphate](/img/structure/B161846.png)